molecular formula C21H23ClN2O2 B6122333 N-[3-chloro-4-(1-piperidinyl)phenyl]-3-(4-methoxyphenyl)acrylamide

N-[3-chloro-4-(1-piperidinyl)phenyl]-3-(4-methoxyphenyl)acrylamide

Cat. No. B6122333
M. Wt: 370.9 g/mol
InChI Key: GKKMOBCCDOJYTO-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-chloro-4-(1-piperidinyl)phenyl]-3-(4-methoxyphenyl)acrylamide, also known as MLN4924, is a small molecule inhibitor that targets the NEDD8-activating enzyme (NAE). It was first identified in 2009 and has since been extensively studied for its potential therapeutic applications.

Mechanism of Action

N-[3-chloro-4-(1-piperidinyl)phenyl]-3-(4-methoxyphenyl)acrylamide targets the NAE, which is responsible for activating the NEDD8 protein. NEDD8 is a small ubiquitin-like modifier that plays a crucial role in regulating protein degradation, DNA damage repair, and cell cycle progression. N-[3-chloro-4-(1-piperidinyl)phenyl]-3-(4-methoxyphenyl)acrylamide inhibits NAE, leading to the accumulation of NEDD8-conjugated proteins and subsequent activation of the cullin-RING E3 ligase complex. This results in the degradation of various proteins, including oncoproteins and cell cycle regulators, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
N-[3-chloro-4-(1-piperidinyl)phenyl]-3-(4-methoxyphenyl)acrylamide has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines and animal models. It has also been shown to inhibit tumor growth and metastasis in preclinical studies. N-[3-chloro-4-(1-piperidinyl)phenyl]-3-(4-methoxyphenyl)acrylamide has been found to have a broad-spectrum antitumor activity, including against cancer stem cells, which are known to be resistant to conventional therapies. In addition, N-[3-chloro-4-(1-piperidinyl)phenyl]-3-(4-methoxyphenyl)acrylamide has been shown to enhance the efficacy of chemotherapy and radiation therapy, suggesting its potential as a combination therapy.

Advantages and Limitations for Lab Experiments

N-[3-chloro-4-(1-piperidinyl)phenyl]-3-(4-methoxyphenyl)acrylamide has several advantages as a research tool, including its specificity for NAE and its ability to induce cell cycle arrest and apoptosis. However, N-[3-chloro-4-(1-piperidinyl)phenyl]-3-(4-methoxyphenyl)acrylamide has some limitations, including its potential off-target effects and toxicity. N-[3-chloro-4-(1-piperidinyl)phenyl]-3-(4-methoxyphenyl)acrylamide has been shown to have dose-limiting toxicities in preclinical studies, which may limit its clinical application.

Future Directions

For N-[3-chloro-4-(1-piperidinyl)phenyl]-3-(4-methoxyphenyl)acrylamide research include investigating its efficacy in combination with other therapies, identifying biomarkers for patient selection, and optimizing its dosing and administration. In addition, further studies are needed to investigate the potential off-target effects and toxicity of N-[3-chloro-4-(1-piperidinyl)phenyl]-3-(4-methoxyphenyl)acrylamide.

Synthesis Methods

N-[3-chloro-4-(1-piperidinyl)phenyl]-3-(4-methoxyphenyl)acrylamide can be synthesized through a multistep process involving the coupling of 3-chloro-4-(1-piperidinyl)aniline with 3-(4-methoxyphenyl)acrylic acid followed by a series of chemical reactions. The final product is obtained after purification by chromatography and crystallization. The synthesis method has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

N-[3-chloro-4-(1-piperidinyl)phenyl]-3-(4-methoxyphenyl)acrylamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor activity in various cancer cell lines and animal models, including breast cancer, prostate cancer, leukemia, and lymphoma. N-[3-chloro-4-(1-piperidinyl)phenyl]-3-(4-methoxyphenyl)acrylamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies. In addition, N-[3-chloro-4-(1-piperidinyl)phenyl]-3-(4-methoxyphenyl)acrylamide has been investigated for its potential in treating viral infections, such as hepatitis B and C.

properties

IUPAC Name

(E)-N-(3-chloro-4-piperidin-1-ylphenyl)-3-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O2/c1-26-18-9-5-16(6-10-18)7-12-21(25)23-17-8-11-20(19(22)15-17)24-13-3-2-4-14-24/h5-12,15H,2-4,13-14H2,1H3,(H,23,25)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKKMOBCCDOJYTO-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2)N3CCCCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=C(C=C2)N3CCCCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(3-chloro-4-piperidin-1-ylphenyl)-3-(4-methoxyphenyl)prop-2-enamide

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